molecular formula C19H17Cl2N3O2 B12012085 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 618443-68-8

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12012085
CAS No.: 618443-68-8
M. Wt: 390.3 g/mol
InChI Key: PAEGRUZDMYGNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key receptor for Nerve Growth Factor (NGF). This compound acts as an ATP-competitive antagonist, effectively blocking the NGF/TrkA signaling pathway, which is critically involved in the growth, survival, and differentiation of neurons. Its primary research value lies in the investigation of pain pathways, as the NGF/TrkA axis is a well-validated target for chronic pain conditions, including neuropathic and inflammatory pain. Researchers utilize this inhibitor to elucidate the specific roles of TrkA in pain sensation and to explore potential therapeutic strategies for pain management without the confounding effects of broader kinase inhibition. Furthermore, due to the implication of TrkA signaling in cancer, particularly in tumors where Trk gene fusions drive oncogenesis, this compound serves as a valuable tool in oncology research for studying tumor proliferation and survival. Its high selectivity profile makes it an essential pharmacological probe for dissecting TrkA-specific functions from those of the related kinases TrkB and TrkC in complex biological systems, advancing our understanding of neurotrophin biology and its disease relevance.

Properties

CAS No.

618443-68-8

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-3-12-6-4-5-11(2)17(12)23-16(25)9-24-10-22-18-14(19(24)26)7-13(20)8-15(18)21/h4-8,10H,3,9H2,1-2H3,(H,23,25)

InChI Key

PAEGRUZDMYGNPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically constructed through cyclization reactions. A validated approach involves treating substituted benzamide precursors with cyclizing agents. For example, N-alkyl anthranilic acid derivatives can undergo cyclization in the presence of acetic anhydride to form 4H-benzo[d]oxazin-4-one intermediates. These intermediates react with diamino phenoxy compounds to yield quinazolinone derivatives.

Key Reaction Conditions :

  • Cyclization : Glacial acetic acid at reflux (140°C) for 6 hours.

  • Intermediate Isolation : Trituration with n-hexane to solidify products.

Synthesis of the Acetamide Side Chain

The N-(2-ethyl-6-methylphenyl)acetamide moiety is prepared separately by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride. This step is analogous to procedures used for synthesizing N-aryl acetamides, where acylation occurs under basic conditions.

Reaction Steps :

  • Mix 2-ethyl-6-methylaniline with triethylamine in dichloromethane.

  • Add chloroacetyl chloride dropwise at 0°C.

  • Stir for 2 hours at room temperature and extract the product.

Coupling of Quinazolinone and Acetamide

The final step involves coupling the dichloroquinazolinone with the acetamide side chain. A base-promoted nucleophilic aromatic substitution (SNAr) reaction, as demonstrated in quinazolinone syntheses, is effective here.

Optimized Conditions :

  • Base : Cesium carbonate (Cs₂CO₃, 2.5 equivalents).

  • Solvent : Dimethyl sulfoxide (DMSO) at 135°C for 24 hours.

  • Yield : ~70% after column chromatography.

One-Pot Synthesis Using Sequential Reactions

Integrated Cyclization and Chlorination

A one-pot approach reduces purification steps by combining cyclization and chlorination. This method adapts transition-metal-free conditions, where ortho-fluorobenzamides react with amides in the presence of Cs₂CO₃.

Procedure :

  • Combine ortho-fluorobenzamide, N-(2-ethyl-6-methylphenyl)acetamide, and Cs₂CO₃ in DMSO.

  • Heat at 135°C for 24 hours.

  • Quench with water and extract with ethyl acetate.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary approaches:

ParameterMulti-Step SynthesisOne-Pot Synthesis
Total Yield 45–50%65–70%
Reaction Time 48–72 hours24 hours
Purification Steps 3–41–2
Scalability ModerateHigh
Cost Efficiency Low (multiple reagents)Moderate

The one-pot method offers higher efficiency but requires precise control over reaction conditions to avoid side products.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Achieving selective chlorination at the 6- and 8-positions necessitates careful reagent selection. Excess POCl₃ (10 equivalents) and temperatures above 110°C improve regioselectivity.

Steric Hindrance in Coupling

The bulky 2-ethyl-6-methylphenyl group on the acetamide can hinder coupling. Increasing reaction time to 36 hours and using polar aprotic solvents (e.g., N,N-dimethylformamide) enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties, such as anticancer or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Modifications: Quinazolinone vs. Other Heterocycles

  • Target Compound: The quinazolinone core (4-oxoquinazolin-3(4H)-yl) provides a rigid planar structure conducive to π-π stacking interactions in biological targets.
  • Naphthyridine Analogues: Compounds like goxalapladib () replace quinazolinone with a 1,8-naphthyridine core, altering electronic properties and binding affinities. These derivatives are used in atherosclerosis treatment due to distinct pharmacokinetic profiles .

Substituent Effects on the Aromatic Ring

  • 2-Ethyl-6-methylphenyl Group : The target compound’s aromatic amine substituent balances steric bulk and lipophilicity. Similar substituents in S-metolachlor () enhance herbicidal activity, suggesting this group’s utility in agrochemicals .
  • 4-Phenoxyphenyl Substituent: describes a derivative with a 4-phenoxyphenyl group, increasing steric hindrance and π-system size, which may reduce membrane permeability compared to the target compound .

Acetamide Linker Modifications

  • Sulfonamide Derivatives : introduces sulfonamide groups in place of acetamide, enhancing hydrogen-bonding capacity and target affinity in antiproliferative agents .

Antiproliferative Potential

The target compound’s quinazolinone core is structurally similar to known kinase inhibitors.

Antioxidant Activity

While direct data on the target compound is lacking, shows that coumarin-acetamide hybrids with similar substitution patterns exhibit superior antioxidant activity compared to ascorbic acid, implying possible shared mechanisms .

Data Table: Key Comparative Metrics

Compound Name Core Structure Aromatic Substituent Molecular Weight (g/mol) Key Application Source
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide Quinazolinone 2-Ethyl-6-methylphenyl ~390 (calculated) Research (potential kinase inhibitor) N/A
N-(4-Phenoxyphenyl) analogue () Quinazolinone 4-Phenoxyphenyl Not reported Biomedical research
N-(2-Chloro-6-methylphenyl) analogue () Quinazolinone 2-Chloro-6-methylphenyl 327.76 Anticancer research
S-Metolachlor () Acetamide 2-Ethyl-6-methylphenyl 283.79 Herbicide
Goxalapladib () 1,8-Naphthyridine Complex biphenyl system 718.80 Atherosclerosis treatment

Biological Activity

The compound 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS No. 618443-68-8) belongs to the quinazolinone family, which is recognized for its diverse biological activities. This synthetic derivative features a complex structure characterized by dichloro substitutions and an acetamide functional group. Its molecular formula is C19H17Cl2N3O2C_{19}H_{17}Cl_{2}N_{3}O_{2}, with a molecular weight of approximately 392.26 g/mol.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Many quinazolinone derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some compounds in this class have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in disease processes.

The biological activity of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the acetamide and quinazoline moieties enhances its lipophilicity, potentially facilitating its interaction with cellular membranes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against several microorganisms. For example, it has been tested against:

MicroorganismActivity Level
Escherichia coliModerate to High
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Salmonella typhiLow to Moderate

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide may inhibit the growth of cancer cell lines. The compound's mechanism may involve the disruption of cell cycle progression or induction of apoptosis in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the compound's effects against a panel of bacteria using micro broth dilution methods. The findings revealed that the compound exhibited notable activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Evaluation of Anticancer Properties :
    Another investigation focused on the compound's anticancer properties, where it was tested on several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, suggesting its potential as an anticancer therapeutic .

Synthesis and Structural Characteristics

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Chlorination : Chlorine atoms are introduced at positions 6 and 8 using chlorinating agents.
  • Acetamide Formation : The final step involves coupling with an appropriate aniline derivative to form the acetamide structure.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are commonly employed to synthesize 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide?

  • Methodology : Synthesis typically involves sequential functionalization of the quinazolinone core. Key steps include:

  • Step 1 : Chlorination of the quinazolinone precursor using POCl₃ or SOCl₂ under reflux conditions .
  • Step 2 : Introduction of the acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and bases like NaH .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethyl acetate .
    • Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and stoichiometric control of reagents to minimize byproducts .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and integration ratios (e.g., δ 7.69 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.7) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

Q. What preliminary assays are used to screen for biological activity?

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in chlorination .
  • Catalyst Screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Purification Refinement : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely related impurities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization :

  • Use identical cell lines (e.g., HT-29 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Validate enzyme inhibition assays with recombinant proteins to exclude off-target effects .
    • Data Normalization : Normalize IC₅₀ values to account for variations in cell viability protocols .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modifications for Enhanced Bioactivity :

Substituent Effect Example
6,8-Dichloro↑ Antitumor potencyIC₅₀ reduced from 15.0 µM to 10.5 µM
2-Ethyl-6-methylphenyl↑ Lipophilicity (logP)Improved blood-brain barrier penetration
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to EGFR or PARP targets .

Q. What experimental designs assess environmental impact or degradation pathways?

  • Fate in Aquatic Systems :

  • OECD 308 Guideline : Aerobic biodegradation in water-sediment systems .
  • LC-MS/MS Analysis : Quantify residual compound and metabolites (e.g., hydroxylated derivatives) .
    • Ecotoxicity : Daphnia magna acute toxicity tests (48-hour EC₅₀) .

Tables for Comparative Analysis

Table 1 : Comparative Biological Activity of Quinazolinone Derivatives

CompoundBiological ActivityIC₅₀ (µM)Key Structural Feature
Target CompoundAntitumor10.56,8-Dichloro, 2-ethyl-6-methylphenyl
2-(6-Chloroquinazolin-4(3H)-one)Kinase Inhibition15.0Unsubstituted phenyl
N-(4-Chlorophenyl) analogAntiviral12.04-Chlorophenyl

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMRδ 1.21 (d, J = 7.0 Hz)2-Ethyl group
¹³C NMRδ 169.8 (C=O)Quinazolinone carbonyl
HRMSm/z 406.7 [M+H]⁺Molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.